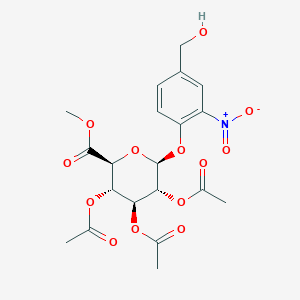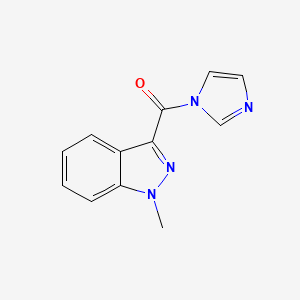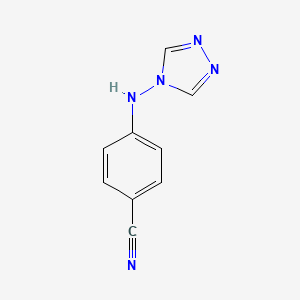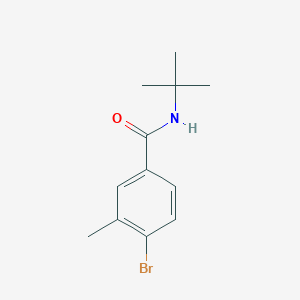![molecular formula C10H10N6OS B3104601 2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine CAS No. 1490307-18-0](/img/structure/B3104601.png)
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine
Overview
Description
The compound “2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, an oxadiazole, and a triazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of similar compounds has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The structure of the compound can be influenced by the presence of the weak O–N bond in the 1,2,4-oxadiazole ring .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property can be utilized in the design of new chemical entities with potential anti-infective activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]aniline was reported to be a beige powder with a melting point of 132–133°C .Scientific Research Applications
Therapeutic Applications
Thiophene and its substituted derivatives, including the compound , have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in various disease scenarios .
Anti-inflammatory Applications
Some derivatives of 1,2,4-oxadiazole, a component of the compound, have shown potent anti-inflammatory activities both in vitro and in vivo .
Antioxidant Applications
These derivatives also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Antimicrobial Applications
1,2,4-oxadiazole derivatives have been recognized as effective antimicrobials .
Cancer Therapy
Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Treatment of Age-Related Diseases
These derivatives have also been used as agents for the treatment of age-related diseases .
PPARα/δ Dual Agonists
1,2,4-oxadiazole derivatives have been identified as a novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Sirtuin 2 Inhibitors
These derivatives have also been recognized as Sirtuin 2 inhibitors .
Mechanism of Action
Target of Action
The primary target of this compound is the acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system. The compound’s interaction with this receptor can have significant effects on the organism’s physiological processes.
Mode of Action
The compound interacts with its target, the acetylcholine receptor, by binding to it . This binding can lead to changes in the receptor’s function, potentially altering the transmission of signals in the nervous system.
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. These pathways are involved in the transmission of signals in the nervous system and can have downstream effects on a wide range of physiological processes . The specific pathways affected by this compound, and the nature of these effects, are areas of ongoing research.
Result of Action
The compound’s action on the acetylcholine receptor can result in significant molecular and cellular effects. For example, it has been found to have nematocidal activity, showing remarkable effects against certain types of nematodes . This suggests that the compound could potentially be used as a nematicide.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis .
properties
IUPAC Name |
2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS/c11-3-4-16-6-7(13-15-16)10-12-9(14-17-10)8-2-1-5-18-8/h1-2,5-6H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNUCGNZWUMZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(methylamino)-2-phenyl-4-[4-(trifluoromethyl)phenyl]-3(2H)-furanone](/img/structure/B3104556.png)






